cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate
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Overview
Description
cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate: is a chemical compound that belongs to the class of cyclohexyl acetates It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves the protection of the amino group on the cyclohexane ring with a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions: cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups on the molecule. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be harnessed for specific applications .
Comparison with Similar Compounds
- cis-3-Aminocyclohexanecarboxylic acid
- trans-4-Aminocyclohexanecarboxylic acid
- cis-3-(Boc-amino)cyclohexanecarboxylic acid
Comparison: cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
[3-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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